molecular formula C6H5BN2O3 B1471134 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid CAS No. 903899-12-7

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid

Cat. No. B1471134
M. Wt: 163.93 g/mol
InChI Key: XLTWXXALSLWYIW-UHFFFAOYSA-N
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Description

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a chemical compound with the CAS number 903899-12-7 . It is used in various research and industrial applications .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BN2O3 . The InChI code is 1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) . This information can be used to derive the molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 163.93 . It is recommended to be stored in a freezer .

Scientific Research Applications

Application in Drug Synthesis

  • Specific Scientific Field: Pharmaceutical Chemistry .
  • Summary of the Application: The 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are useful as drug precursors or perspective ligands . They are of interest as complexating agents and in pharmaceuticals .
  • Methods of Application or Experimental Procedures: The compound 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione is prepared by the reaction of Meldrum’s acid with triethyl orthoformate and aniline. This compound reacts with active methylene nitriles to afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .
  • Results or Outcomes Obtained: The reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid results in 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .

Application in Synthetic Biology

  • Specific Scientific Field: Synthetic Biology .
  • Summary of the Application: An analogue of dZ (cyano-dZ) having a cyano group instead of a nitro group is used in synthetic biology . The goal of synthetic biology is to create molecular systems that support genetics and Darwinian evolution but with molecular structures different from natural DNA and RNA .
  • Methods of Application or Experimental Procedures: The synthesis of cyano-dZ involves the reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid, resulting in 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid . This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .
  • Results or Outcomes Obtained: The cyano-dZ was found to be stable against oxidation, had a suitable pKa, and was stable against acid-catalyzed epimerization . It was also found to be easily incorporated by enzymes .

Application in Synthetic Biology

  • Specific Scientific Field: Synthetic Biology .
  • Summary of the Application: An analogue of dZ (cyano-dZ) having a cyano group instead of a nitro group is used in synthetic biology . The goal of synthetic biology is to create molecular systems that support genetics and Darwinian evolution but with molecular structures different from natural DNA and RNA .
  • Methods of Application or Experimental Procedures: The synthesis of cyano-dZ involves the reaction of cyanothioacetamide with anilinomethylidene Meldrum’s acid, resulting in 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylic acid . This compound easily reacts with alkyl halides regioselectively at the S atom to give sulfides .
  • Results or Outcomes Obtained: The cyano-dZ was found to be stable against oxidation, had a suitable pKa, and was stable against acid-catalyzed epimerization . It was also found to be easily incorporated by enzymes .

properties

IUPAC Name

(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWXXALSLWYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CNC1=O)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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